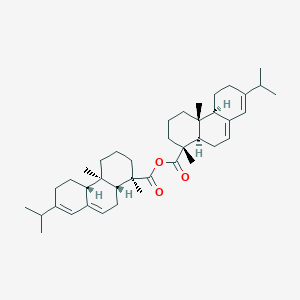
Abietic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abietic anhydride is a chemical compound derived from abietic acid, a naturally occurring resin acid found in rosin. It is an organic compound with the molecular formula C20H28O3. This compound is primarily used in the synthesis of various chemical products and has significant applications in the fields of chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Abietic anhydride can be synthesized through the dehydration of abietic acid. This process typically involves heating abietic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require temperatures ranging from 100°C to 150°C to facilitate the removal of water and formation of the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of abietic acid using advanced dehydration techniques. The process involves the use of high-temperature reactors and efficient dehydrating agents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Abietic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form abietic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of amines and may require a catalyst such as pyridine or triethylamine.
Major Products Formed:
Hydrolysis: Abietic acid.
Esterification: Abietic esters.
Amidation: Abietic amides.
科学研究应用
Applications in Medicine
1. Antiemetic Activity:
Recent studies have highlighted the potential of abietic acid (and by extension, its anhydride) in treating nausea and vomiting. Research indicates that abietic acid enhances latency in emetic responses and reduces retching frequency by interacting with serotonin and muscarinic receptors . This suggests its potential as a therapeutic agent in managing chemotherapy-induced nausea.
2. Wound Healing:
Abietic acid has demonstrated significant angiogenic properties, promoting cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). In animal models, it has been shown to accelerate wound closure, indicating its potential as a wound-healing agent . These findings suggest that abietic anhydride could be explored further for its medicinal properties.
Industrial Applications
1. Adhesives and Coatings:
this compound is utilized in the formulation of adhesives and coatings due to its ability to enhance adhesion properties. Its compatibility with various substrates makes it a valuable component in the manufacturing of pressure-sensitive adhesives and coatings that require strong bonding capabilities.
2. Polymer Production:
The copolymerization of this compound with maleic anhydride has been extensively studied for creating novel polymer materials. These copolymers exhibit improved thermal stability and mechanical properties, making them suitable for applications in automotive and construction industries . The optimization of reaction conditions has been shown to affect the yield and properties of the resulting copolymers significantly.
3. Surfactants:
this compound derivatives have been explored as surfactants due to their surface-active properties. These derivatives can lower surface tension effectively, making them useful in formulations for detergents and emulsifiers .
Environmental Impact
1. Migration Studies:
Research on the migration of resin acids, including this compound, from paper products into food simulants has raised concerns about their safety in food packaging applications. Studies indicate detectable levels of these compounds migrating into solvents used for food contact materials, prompting discussions on regulatory measures to ensure consumer safety .
Case Studies
作用机制
The mechanism of action of abietic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by a nucleophile, leading to the formation of various products such as acids, esters, and amides. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Acetic Anhydride: Commonly used in acetylation reactions and has similar reactivity to abietic anhydride.
Maleic Anhydride: Used in the production of resins and polymers, and undergoes similar hydrolysis and esterification reactions.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and polymers, and shares similar chemical properties with this compound.
Uniqueness of this compound: this compound is unique due to its natural origin from abietic acid and its specific applications in the production of rosin-based products. Its distinct chemical structure and reactivity make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
19897-44-0 |
|---|---|
分子式 |
C40H58O3 |
分子量 |
586.9 g/mol |
IUPAC 名称 |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C40H58O3/c1-25(2)27-11-15-31-29(23-27)13-17-33-37(31,5)19-9-21-39(33,7)35(41)43-36(42)40(8)22-10-20-38(6)32-16-12-28(26(3)4)24-30(32)14-18-34(38)40/h13-14,23-26,31-34H,9-12,15-22H2,1-8H3/t31-,32-,33+,34+,37+,38+,39+,40+/m0/s1 |
InChI 键 |
NDTNEAIKTSZYCF-XWNHBAMRSA-N |
手性 SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















